molecular formula C15H12O4S B2644855 (E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate CAS No. 381179-86-8

(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate

Cat. No.: B2644855
CAS No.: 381179-86-8
M. Wt: 288.32
InChI Key: JQZNWJQWJPLZJQ-GQCTYLIASA-N
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Description

(E)-Benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate is an acrylate ester featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group linked via a methylene bridge to the ester oxygen, and a thiophene substituent at the β-position of the acrylate moiety. The (E)-configuration denotes the trans arrangement of substituents around the α,β-unsaturated double bond. This structure combines electron-rich aromatic systems (benzo[d][1,3]dioxole and thiophene), which may enhance π-π interactions in biological targets, while the acrylate ester group contributes to reactivity and solubility properties.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4S/c16-15(6-4-12-2-1-7-20-12)17-9-11-3-5-13-14(8-11)19-10-18-13/h1-8H,9-10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZNWJQWJPLZJQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate typically involves the esterification of benzo[d][1,3]dioxol-5-ylmethanol with 3-(thiophen-2-yl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to promote ester bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylate moiety can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles, which is a common mechanism in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness arises from the combination of benzo[d][1,3]dioxole and thiophene moieties. Key analogues include:

Compound Name Key Structural Features Evidence Source
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate Cyano group at α-position; ethyl ester instead of benzo[d][1,3]dioxol-5-ylmethyl ester
(E)-Ethyl-3-(2-methylbenzo[d]thiazol-5-yl)acrylate Benzothiazole replaces thiophene; ethyl ester
(E)-N-(4-nitrophenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide Larger tetrahydrodioxocin ring; acrylamide instead of ester
(E)-3-(thiophen-2-yl)acrylic acid Free carboxylic acid instead of ester; lacks benzo[d][1,3]dioxole

Key Observations :

  • Ester vs. Acid : The acrylate ester in the target compound may improve membrane permeability compared to the carboxylic acid form (e.g., (E)-3-(thiophen-2-yl)acrylic acid) .
  • Ring Size and Flexibility : Analogues with larger rings (e.g., tetrahydrobenzo[b][1,4]dioxocin) exhibit reduced conformational flexibility, which could lower entropic penalties during binding but may limit synthetic accessibility .
Physicochemical Properties
  • However, cyano-substituted analogues (e.g., ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate) exhibit higher polarity due to the electron-withdrawing cyano group .
  • Melting Points : Analogous acrylates (e.g., (E)-N-(4-nitrophenyl)-3-(tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) have melting points ranging from 119–172°C, suggesting the target compound may share similar thermal stability .

Biological Activity

(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate is an organic compound notable for its unique structure, which combines a benzo[d][1,3]dioxole moiety and a thiophene ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12O4S. The compound features an acrylate linkage that allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Property Value
Molecular Formula C15H12O4S
Molecular Weight 284.32 g/mol
IUPAC Name 1,3-benzodioxol-5-ylmethyl (E)-3-thiophen-2-ylprop-2-enoate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The acrylate moiety can act as a Michael acceptor, allowing it to participate in conjugate addition reactions with nucleophiles such as thiols and amines. This mechanism is significant in modulating enzyme activities and receptor functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

There is evidence supporting the anti-inflammatory effects of related compounds. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. For instance, compounds with similar structures have been reported to reduce the expression of TNF-alpha and IL-6 in cellular models.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have demonstrated that this compound and its derivatives can induce apoptosis in cancer cells. A study evaluated the cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cells using the MTT assay at concentrations ranging from 1 to 25 µM. Results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer activity of a series of acrylate derivatives based on the structure of this compound. The derivatives were tested against multiple cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The most potent derivative exhibited an IC50 value of approximately 10 µM against A549 cells.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, this compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS). The results demonstrated that treatment reduced nitric oxide production and downregulated COX-2 expression, indicating its potential as a therapeutic agent for inflammatory diseases.

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